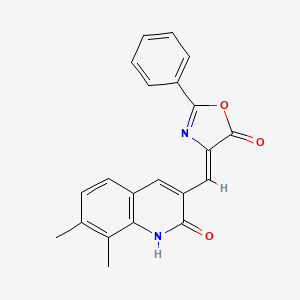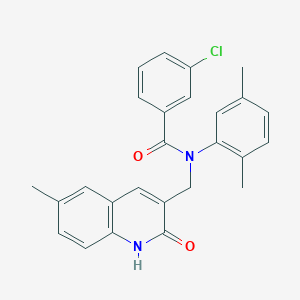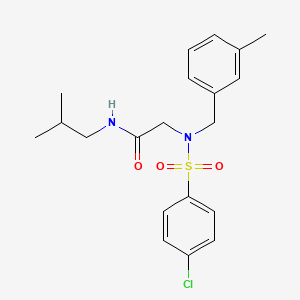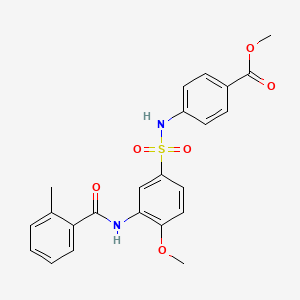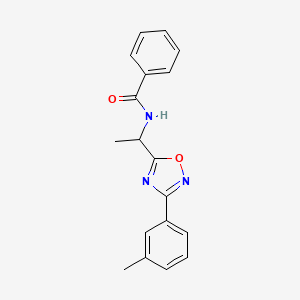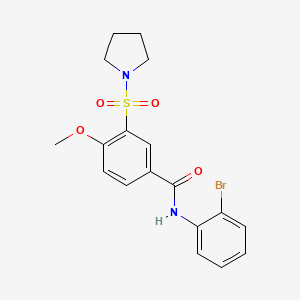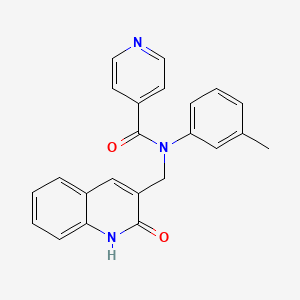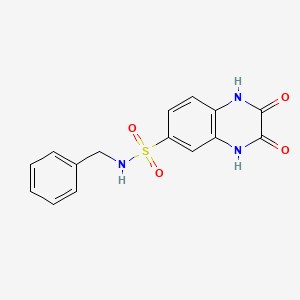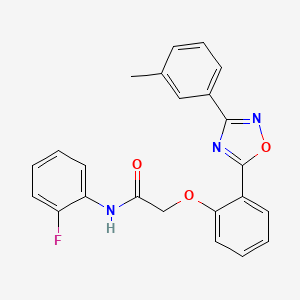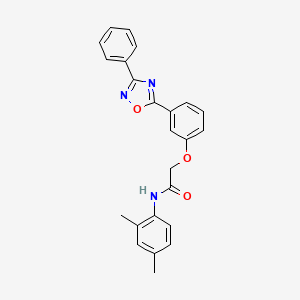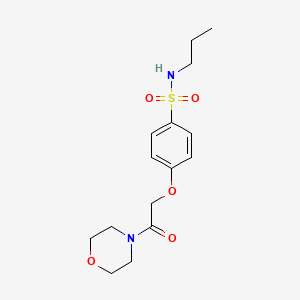![molecular formula C24H26N4O4 B7708241 3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic compound with a benzamide group and a pyrazoloquinoline group, both of which are common in medicinal chemistry . The trimethoxy group could potentially increase the compound’s lipophilicity, aiding in cell membrane penetration.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and pyrazoloquinoline groups would likely contribute to the compound’s bioactivity .Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of interesting biochemical and physiological effects. It has been found to have potent antioxidant activity, and it may be useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, and it may be useful in the development of new treatments for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of the compound's antioxidant and anti-inflammatory properties, and its potential use in the treatment of oxidative stress-related and inflammatory diseases. Further research is also needed to fully elucidate the mechanism of action of this compound, and to develop more efficient synthesis methods for its production.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps. The starting materials are 3,4,5-trimethoxybenzaldehyde and 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid. These are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with the amine derivative to form the final product.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, and it may be useful in the development of new cancer therapies.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-6-10-28-23-17(11-15-9-7-8-14(2)20(15)25-23)22(27-28)26-24(29)16-12-18(30-3)21(32-5)19(13-16)31-4/h7-9,11-13H,6,10H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYRAMYSWHCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
